

Spectroscopic Analysis of Famotidine: A Technical Guide

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Compound of Interest

Compound Name: *Fetidine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Famotidine, a potent histamine H₂-receptor antagonist. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and quality control, offering detailed experimental protocols and a consolidated presentation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

Chemical Structure of Famotidine

To facilitate the interpretation of the spectroscopic data, the chemical structure of Famotidine is presented below.

Caption: Chemical Structure of Famotidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of Famotidine. Herein, we provide the ¹H and ¹³C NMR data obtained in deuterated dimethyl sulfoxide (DMSO-d₆).

Experimental Protocol: NMR Spectroscopy

Instrumentation:

- A Bruker Avance III 400 MHz or 500 MHz NMR spectrometer was used for acquiring the spectra.[1]

Sample Preparation:

- A sample of Famotidine was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H and ¹³C NMR analysis.[2] For some experiments, deuterated water (D₂O) was also used as a solvent.[3]
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

¹H NMR Spectroscopy Parameters:

- The ¹H NMR spectra were recorded at a frequency of 400 MHz or 500 MHz.[1][3]
- Standard pulse sequences were utilized for one-dimensional ¹H NMR acquisition.

¹³C NMR Spectroscopy Parameters:

- The ¹³C NMR spectra were recorded at a frequency of 100 MHz or 125.77 MHz.[1][3]
- Proton-decoupled spectra were acquired to simplify the carbon signals.

¹H NMR Spectral Data of Famotidine in DMSO-d₆

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.15	s	1H	Thiazole-H
6.85	br s	2H	-NH ₂ (Guanidine)
6.50	br s	2H	-SO ₂ NH ₂
3.60	s	2H	-S-CH ₂ -Thiazole
3.30	t	2H	-CH ₂ -N-
2.65	t	2H	-S-CH ₂ -

¹³C NMR Spectral Data of Famotidine in DMSO-d₆

Chemical Shift (ppm)	Assignment
168.5	C=N (Guanidine)
158.0	Thiazole C-2
149.5	Thiazole C-4
110.0	Thiazole C-5
45.0	-CH ₂ -N-
30.0	-S-CH ₂ -Thiazole
28.5	-S-CH ₂ -

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of Famotidine, which is crucial for its identification and quantification in various matrices.

Experimental Protocol: LC-MS/MS

Instrumentation:

- A liquid chromatography system coupled with a tandem mass spectrometer (e.g., Agilent Gemini-NX C₁₈ column with a triple quadrupole mass spectrometer) was employed.[\[4\]](#)

Sample Preparation:

- For analysis in biological matrices, a protein precipitation method using methanol is typically employed for sample preparation.[\[4\]](#)[\[5\]](#)

Liquid Chromatography Conditions:

- Column: Venusil XBP Phenyl column (100 mm × 2.1 mm, 5 μm) or equivalent.[\[5\]](#)
- Mobile Phase: A gradient elution is often used with a mixture of methanol and water containing 0.1% formic acid.[\[4\]](#) An isocratic mobile phase of 0.1% aqueous formic acid and

methanol (60:40, v/v) has also been reported.[5]

- Flow Rate: A typical flow rate is 0.4 mL/min.[4]

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode is commonly used.[6]
- Scan Type: Multiple Reaction Monitoring (MRM) is utilized for quantitative analysis, monitoring specific precursor-to-product ion transitions.[5]
- Key Transitions: The monitored transition for Famotidine is typically m/z 338.1 \rightarrow 189.1.[4] Other product ions, such as m/z 259, have also been observed.[7] In negative ion mode, the $[M-H]^-$ ion at m/z 336 is observed.[8]

Mass Spectral Data of Famotidine

Ion	m/z
$[M+H]^+$ (Precursor Ion)	338.1
Product Ion 1	189.1
Product Ion 2	259
$[M-H]^-$	336

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the Famotidine molecule.

Experimental Protocol: FT-IR Spectroscopy

Instrumentation:

- A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectra.

Sample Preparation (KBr Pellet Method):

- Approximately 1-2 mg of the Famotidine sample is intimately mixed and ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[9]
- The mixture is then compressed in a die under high pressure to form a thin, transparent pellet.

Data Acquisition:

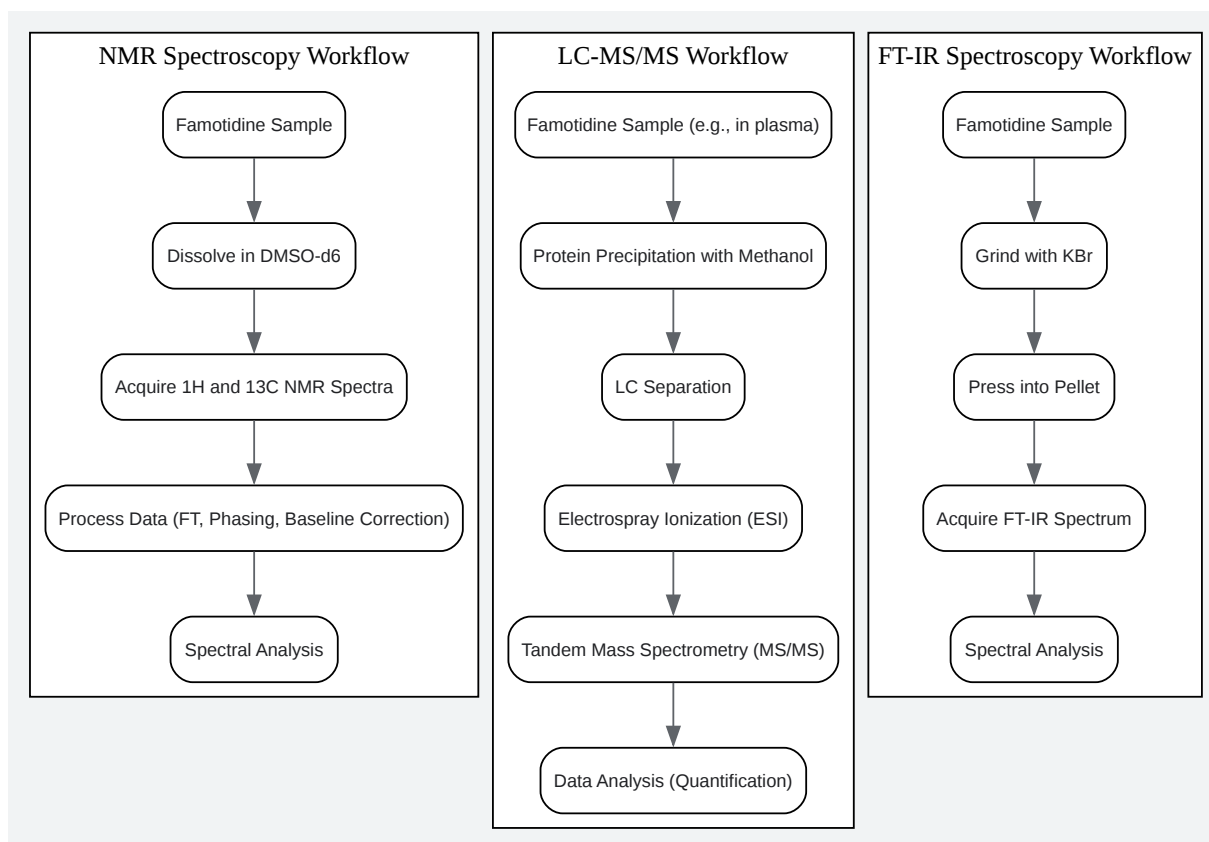
- The spectrum is typically recorded over the range of 4000-400 cm^{-1} .

IR Spectral Data of Famotidine

Wavenumber (cm^{-1})	Assignment
3399	N-H stretching (amino group)[10]
3349	N-H stretching (amides)[11]
3104	Aromatic C-H stretching[11]
2935	C-H stretching (aliphatic)[10]
1635	C=N stretching (guanidine)
1597	N-H bending (amines)[11]
1530	Aromatic ring stretching[11]
1331	Asymmetric SO_2 stretching[3]
1146	Symmetric SO_2 stretching[3]

Experimental Workflows

The general workflows for the spectroscopic analysis of Famotidine are outlined below.



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Caption: General workflows for NMR, LC-MS/MS, and FT-IR analysis.

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